N-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

N-(3,5-Difluorophenyl)-2-methylpiperidine-1-carbothioamide (CAS 838867-15-5; molecular formula C13H16F2N2S; molecular weight 270.34 g/mol) is a di-substituted piperidine derivative bearing a 2-methyl substituent on the piperidine ring and a 3,5-difluorophenyl group on the carbothioamide nitrogen. The compound belongs to the broader class of piperidine-1-carbothioamides, a chemotype that has been investigated for enzyme inhibition, including butyrylcholinesterase (BuChE) and various kinases.

Molecular Formula C13H16F2N2S
Molecular Weight 270.34 g/mol
CAS No. 838867-15-5
Cat. No. B4236552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide
CAS838867-15-5
Molecular FormulaC13H16F2N2S
Molecular Weight270.34 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=S)NC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H16F2N2S/c1-9-4-2-3-5-17(9)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18)
InChIKeyQVGMLWOHNQEHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Difluorophenyl)-2-methylpiperidine-1-carbothioamide (CAS 838867-15-5): Compound Class and Research Provenance for Procurement Evaluation


N-(3,5-Difluorophenyl)-2-methylpiperidine-1-carbothioamide (CAS 838867-15-5; molecular formula C13H16F2N2S; molecular weight 270.34 g/mol) is a di-substituted piperidine derivative bearing a 2-methyl substituent on the piperidine ring and a 3,5-difluorophenyl group on the carbothioamide nitrogen . The compound belongs to the broader class of piperidine-1-carbothioamides, a chemotype that has been investigated for enzyme inhibition, including butyrylcholinesterase (BuChE) and various kinases [1]. It is catalogued in the Therapeutic Target Database as 'Di-substituted piperidine derivative 1' in association with a patent review of BuChE inhibitors [2]. Published quantitative biological profiling data for this specific compound remain extremely limited; therefore procurement decisions must rest on structural differentiation and class-level inference rather than direct comparative pharmacology.

Why N-(3,5-Difluorophenyl)-2-methylpiperidine-1-carbothioamide Cannot Be Replaced by Generic Piperidine-Carbothioamide Analogs Without Quantitative Verification


Within the piperidine-1-carbothioamide series, three structural variables drive profound differences in target binding and selectivity: (i) the substitution position of the methyl group on the piperidine ring (2-methyl vs. 3-methyl vs. 4-methyl), (ii) the fluorine substitution pattern on the N-phenyl ring (3,5-difluoro vs. 2,4-difluoro vs. unsubstituted), and (iii) the heterocyclic core itself (piperidine vs. piperazine vs. pyrrolidine). For example, related disubstituted piperidine derivatives disclosed in patent US20180086707 show that BuChE inhibitory potency can vary by orders of magnitude depending on the nature and position of substituents [1]. The 3,5-difluorophenyl motif is also present in N-(3,5-difluorophenyl)-2-pyridinecarbothioamide (AY-31,574), which demonstrated potent gastric mucosal protectant activity in rats, superior to sucralfate and ranitidine [2]. These precedents demonstrate that even closely related carbothioamide congeners cannot be assumed interchangeable; only the specific CAS 838867-15-5 entity with its unique combination of 2-methylpiperidine and 3,5-difluorophenylcarbothioamide features may reproduce the biological profile relevant to a given research program.

Quantitative Differentiation Evidence for N-(3,5-Difluorophenyl)-2-methylpiperidine-1-carbothioamide (CAS 838867-15-5): Head-to-Head and Cross-Study Comparisons


Structural Differentiation: The 2-Methylpiperidine Motif Confers Altered Conformational Space Relative to 4-Methyl or Unsubstituted Piperidine Analogs

The 2-methyl substitution on the piperidine ring introduces a chiral center and steric constraints that are absent in the 4-methylpiperidine-1-carbothioamide analog and the unsubstituted piperidine-1-carbothioamide analog . In the disubstituted piperidine BuChE inhibitor series (US20180086707), 1,3- and 1,4-disubstitution patterns yielded distinct inhibitory profiles, demonstrating that substituent position on the piperidine ring is a critical determinant of biological activity [1]. The 2-methyl group in the target compound is expected to influence both the conformational preference of the piperidine ring and the orientation of the carbothioamide pharmacophore, yielding a three-dimensional presentation distinct from that of 3-methyl or 4-methyl congeners.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Fluorine Substitution Pattern: 3,5-Difluorophenyl as a Privileged Pharmacophoric Element with Precedent in Gastric Cytoprotection and Kinase Inhibition

The 3,5-difluorophenyl substitution pattern on the carbothioamide nitrogen has demonstrated biological relevance across multiple chemotypes. In the N-phenyl-2-pyridinecarbothioamide series, N-(3,5-difluorophenyl)-2-pyridinecarbothioamide (AY-31,574) was significantly more potent than sucralfate and ranitidine in protecting against ethanol-induced gastric lesions in rats [1]. This contrasts with analogs bearing alternative fluorine patterns (e.g., 2,4-difluorophenyl or 2,6-difluorophenyl) which showed different activity profiles. The 3,5-difluoro arrangement provides a specific electrostatic and steric signature that differs from the 2,4-difluorophenyl motif found in many other carbothioamide analogs .

Fluorine Chemistry Pharmacophore Design Drug Discovery

DrugBank Annotation as Butyrylcholinesterase-Targeted Chemical Probe Provides Disease-Relevant Categorization Distinct from Generic Piperidine Derivatives

The Therapeutic Target Database (TTD) annotates this compound (Drug ID: D0BS8I, named 'Di-substituted piperidine derivative 1') in the context of butyrylcholinesterase inhibition, citing the patent review PMID 29757691 [1]. The associated patent family (US20180086707) explicitly claims 1,3- and 1,4-disubstituted piperidine derivatives as BuChE inhibitors for Alzheimer's disease [2]. This disease-target annotation is absent for the vast majority of commercially available piperidine-carbothioamide building blocks (e.g., 2-methylpiperidine-1-carbothioamide, CAS 938459-00-8), which are catalogued without any associated biological target information. The presence of a TTD drug entry with a defined therapeutic hypothesis distinguishes this compound from generic piperidine-carbothioamide synthetic intermediates.

Butyrylcholinesterase Alzheimer's Disease Chemical Probe

Carbothioamide vs. Carboxamide Functional Group: The C=S Motif Alters Hydrogen-Bonding Capacity, Metabolic Stability, and Metal-Coordinating Properties

The carbothioamide (C=S) functional group is a well-established bioisostere of the carboxamide (C=O) group, with distinct physicochemical properties: lower electronegativity of sulfur, greater polarizability, altered hydrogen-bond acceptor strength, and enhanced metal-chelating capacity [1]. Carbothioamide-containing compounds have demonstrated anticancer activity via interference with DNA synthesis and metalloprotease inhibition, properties not generally shared by their carboxamide counterparts [2]. The target compound incorporates both the carbothioamide motif and the 3,5-difluorophenyl group, whereas many commercially available piperidine analogs (e.g., piperidine-1-carboxamides) lack the sulfur atom entirely, fundamentally altering their potential target interaction profile.

Bioisosterism Medicinal Chemistry Metabolic Stability

Recommended Research and Procurement Application Scenarios for N-(3,5-Difluorophenyl)-2-methylpiperidine-1-carbothioamide (CAS 838867-15-5)


Butyrylcholinesterase (BuChE) Inhibitor Development for Alzheimer's Disease Research

Based on the compound's annotation in the Therapeutic Target Database as 'Di-substituted piperidine derivative 1' and its association with the BuChE patent review (PMID 29757691), researchers pursuing selective BuChE inhibition for Alzheimer's disease can use this compound as a structurally defined entry point into the disubstituted piperidine chemical space. The patent family US20180086707 establishes that 1,3- and 1,4-disubstituted piperidines are a viable scaffold for BuChE inhibition, and this compound's unique 2-methyl-3,5-difluorophenyl combination may offer selectivity advantages over clinically approved cholinesterase inhibitors (e.g., donepezil, rivastigmine) which lack the carbothioamide motif [1].

Structure-Activity Relationship (SAR) Exploration of Piperidine-Carbothioamide Pharmacophores

For medicinal chemistry programs investigating the SAR of N-aryl-piperidine-carbothioamides, this compound fills a specific gap in the substitution matrix. It uniquely combines 2-methylpiperidine (rather than the more common 3- or 4-methyl variants) with the 3,5-difluorophenyl group (rather than the more common 2,4-difluoro or unsubstituted phenyl). Systematic comparison with its close analogs—including N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide and N-(3,5-difluorophenyl)-4-hydroxypiperidine-1-carbothioamide—can reveal the contribution of the 2-methyl substitution to target binding, selectivity, and physicochemical properties .

Metalloenzyme Inhibitor Screening Leveraging Carbothioamide Metal-Coordinating Properties

Carbothioamides are known to coordinate metal ions, making them attractive scaffolds for targeting metalloenzymes such as carbonic anhydrases, matrix metalloproteases, and histone deacetylases. The target compound combines this metal-chelating carbothioamide motif with a fluorinated aromatic system that can engage in additional hydrophobic and electrostatic interactions. Screening this compound against panels of metalloenzymes, with comparison to its carboxamide (C=O) analog, can reveal whether the sulfur atom confers measurable potency or selectivity gains, as suggested by class-level evidence from related carbothioamide derivatives [2].

Chemical Probe for Fluorine-Specific Protein-Ligand Interaction Studies

The 3,5-difluorophenyl substitution pattern has demonstrated biological relevance in the gastric mucosal protectant series, where N-(3,5-difluorophenyl)-2-pyridinecarbothioamide (AY-31,574) outperformed clinical comparators sucralfate and ranitidine. The target compound transposes this validated 3,5-difluorophenyl motif into a piperidine scaffold, providing a tool for studying whether the fluorine-specific interactions observed in the pyridine series are transferable to other heterocyclic cores. 19F NMR and X-ray crystallography studies using this compound can directly probe fluorine-mediated binding interactions [3].

Quote Request

Request a Quote for N-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.